molecular formula C19H18N6OS2 B2967672 2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 877815-84-4

2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No.: B2967672
CAS No.: 877815-84-4
M. Wt: 410.51
InChI Key: SPZYUBBLEZWZNY-UHFFFAOYSA-N
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Description

2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetically designed small molecule recognized for its potential as a kinase inhibitor, with a specific focus on the receptor tyrosine kinase VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This compound is a key subject of interest in oncological research and angiogenesis studies , as VEGFR-2 is a primary mediator of pro-angiogenic signaling in endothelial cells. Its molecular architecture, featuring a 1,2,4-triazole core linked to a p-tolyl-substituted thiazole acetamide, is engineered to compete with ATP for binding within the kinase domain of VEGFR-2. By potently inhibiting VEGFR-2, this compound disrupts downstream signaling pathways such as MAPK/ERK and PI3K/Akt, leading to the suppression of endothelial cell proliferation, migration, and the formation of new blood vessels. Consequently, researchers utilize this acetamide derivative as a critical pharmacological tool to investigate the mechanisms of tumor angiogenesis and to evaluate the efficacy of anti-angiogenic therapy in preclinical cancer models . Its research value extends to the broader field of chemical biology , where it serves as a scaffold for understanding structure-activity relationships in the design of novel heterocyclic kinase inhibitors.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS2/c1-13-5-7-15(8-6-13)16-11-27-18(20-16)21-17(26)12-28-19-23-22-14(2)25(19)24-9-3-4-10-24/h3-11H,12H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZYUBBLEZWZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N6OS2C_{26}H_{26}N_{6}OS_{2} with a molecular weight of approximately 502.66 g/mol. Its structure features a thiazole group, a triazole ring, and a pyrrole moiety, which are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiazole rings through various coupling reactions. Detailed procedures can be found in literature focusing on similar compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to This compound have shown promising results against various bacterial strains. A study reported that triazole derivatives exhibited moderate to good activity against Staphylococcus aureus , Escherichia coli , and Enterococcus faecalis .

CompoundActivity Against Staphylococcus aureusActivity Against E. coliActivity Against Enterococcus faecalis
Triazole Derivative AModerateGoodModerate
Triazole Derivative BGoodModerateGood
Target CompoundTBDTBDTBD

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Studies using the DPPH radical scavenging method have indicated that similar compounds demonstrate significant radical scavenging abilities. The introduction of specific substituents on the triazole ring has been shown to enhance antioxidant activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. Modifications in the thiazole and triazole rings can lead to variations in potency. For example, replacing certain functional groups has been shown to either enhance or diminish antimicrobial activity .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this class of compounds:

  • Case Study on Antimicrobial Efficacy : A series of synthesized triazoles were tested against multiple pathogens, revealing that modifications at the 5-position of the triazole ring significantly influenced antibacterial activity.
  • Antioxidant Evaluation : In another study, derivatives were assessed for their ability to scavenge free radicals, with some exhibiting antioxidant activities comparable to ascorbic acid .

Comparison with Similar Compounds

Key Observations:
  • Triazole Substitution : The target compound’s 4-pyrrole substituent enhances π-π interactions, whereas analogs with phenyl () or thiophenyl () groups prioritize lipophilicity.
  • Acetamide Modifications : The 4-(p-tolyl)thiazole group in the target compound offers steric bulk and electron-donating effects, contrasting with naphthyl () or thiadiazole () groups in analogs.
  • Synthesis : Most derivatives are synthesized via alkylation of triazole-thiol intermediates with halogenated acetamides, followed by purification via chromatography .
Key Observations:
  • Computational Tools : Analogs frequently employ PASS Online® and molecular docking to predict antimicrobial and enzyme-inhibitory profiles .

Crystallographic and Analytical Characterization

The SHELX software suite () and WinGX/ORTEP () are widely used for crystallographic refinement and visualization of similar compounds. For example, derivatives in and were characterized via:

  • 1H/13C NMR : Confirmed substituent integration and regiochemistry.
  • IR Spectroscopy : Identified N-H (3250–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
  • LC-MS : Verified molecular ion peaks and purity (>95%).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or hydrazine derivatives.
  • Step 2 : Introduction of the pyrrole moiety via nucleophilic substitution at the 4-position of the triazole ring.
  • Step 3 : Thioether linkage formation between the triazole and acetamide groups using alkylation or Mitsunobu reactions.
  • Step 4 : Coupling with the 4-(p-tolyl)thiazol-2-amine fragment under peptide-like coupling conditions (e.g., EDC/HOBt).
  • Key References : Safonov (2020) and Hotsulia et al. (2019) describe analogous protocols for triazole-thioacetamide derivatives .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : A combination of analytical techniques is employed:

  • 1H NMR : Peaks at δ 7.8–8.2 ppm confirm the aromatic protons of the pyrrole and p-tolyl groups.
  • IR Spectroscopy : Stretching bands at 1650–1680 cm⁻¹ (C=O) and 2550–2600 cm⁻¹ (S-H) validate the acetamide and thioether linkages.
  • LC-MS : Molecular ion peaks ([M+H]+) align with the calculated molecular weight (e.g., m/z ~435 for the parent compound).
  • Elemental Analysis : C, H, N, S percentages must match theoretical values within ±0.3%.
  • Reference : Hotsulia et al. (2019) provide spectral benchmarks for related triazole-thioacetamides .

Q. What initial biological screening methods are recommended for assessing activity?

  • Methodological Answer : Preliminary screens include:

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays.
  • Antimicrobial Testing : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293, HepG2).
  • In Silico Prediction : Tools like PASS predict antibacterial or antitumor potential based on structural analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Screening : Pd/C or CuI for coupling steps; base catalysts (K₂CO₃) for thioether formation.
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 mins vs. 24 hrs conventional).
  • Purification : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water).
  • Reference : Khalil et al. (2022) highlight solvent-catalyst interactions in analogous triazole-thioacetamide syntheses .

Q. How do computational methods (DFT, molecular docking) enhance understanding of reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict stability of tautomers (e.g., thione vs. thiol forms) and electronic properties (HOMO-LUMO gaps).
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) to identify key interactions (hydrogen bonds, π-π stacking).
  • MD Simulations : Assess conformational flexibility in aqueous environments.
  • Case Study : Saraç (2022) combined DFT with experimental IR/NMR to validate the thione form of a related triazole .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals.
  • Isotopic Labeling : Use deuterated solvents to eliminate exchangeable proton interference.
  • Reference : Hotsulia et al. (2019) resolved ambiguities in triazole-proton assignments via 2D NMR .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace p-tolyl with halophenyl groups).
  • Pharmacophore Mapping : Identify critical moieties (e.g., triazole-thioether) via bioisosteric replacements.
  • Free-Wilson Analysis : Quantify contributions of substituents to activity.
  • Case Study : Khalil et al. (2022) linked thiazole ring substitutions to enhanced antibacterial activity .

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